molecular formula C7H8ClN3 B1646072 4-Chloro-6-cyclopropylpyrimidin-2-amine CAS No. 21573-09-1

4-Chloro-6-cyclopropylpyrimidin-2-amine

Cat. No. B1646072
CAS RN: 21573-09-1
M. Wt: 169.61 g/mol
InChI Key: KXBBHTZHROZBCL-UHFFFAOYSA-N
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Description

4-Chloro-6-cyclopropylpyrimidin-2-amine is a chemical compound with the molecular formula C7H8ClN3 . It is a pyrimidine derivative, which is a class of compounds that have attracted significant interest due to their various chemical and biological applications .


Synthesis Analysis

The synthesis of pyrimidine derivatives, including 4-Chloro-6-cyclopropylpyrimidin-2-amine, often involves aromatic nucleophilic substitution under certain conditions . A study reported the microwave-assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives, which could potentially be applied to the synthesis of 4-Chloro-6-cyclopropylpyrimidin-2-amine .


Molecular Structure Analysis

The molecular structure of 4-Chloro-6-cyclopropylpyrimidin-2-amine can be analyzed using various techniques. The compound has a molecular weight of 169.61 . The InChI key, which is a unique identifier for chemical substances, for this compound is KXBBHTZHROZBCL-UHFFFAOYSA-N .


Chemical Reactions Analysis

Pyrimidine compounds, including 4-Chloro-6-cyclopropylpyrimidin-2-amine, are known to undergo various chemical reactions. For instance, a study discussed the structural pathways of these compounds as well as some of their interactions and applications .

Scientific Research Applications

Organic Synthesis and Catalysis

One of the related compounds, 2-cyclopropylpyrimidin-4-yl-aryl/benzothiazole derived α-aminophosphonates, was synthesized using a simple and efficient method from a three-component condensation reaction. This synthesis utilized phosphomolybdic acid in dichloromethane at room temperature, demonstrating the compound's role in facilitating organic synthesis processes and showcasing its utility in catalysis (P. S. Reddy et al., 2014).

Molecular Structure Investigation

In a study focusing on "4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine", the molecular structure was investigated using experimental and theoretical techniques. This work underscores the importance of structural analysis in understanding the physical, pharmaceutical, and medicinal properties of such compounds (S. Aayisha et al., 2019).

Antihypertensive Activity

Research on derivatives of pyrido[2,3-d]pyrimidin-7-amine, a structurally similar compound, highlighted its potential for antihypertensive activity. Such studies illustrate the compound's relevance in medicinal chemistry and drug design for treating hypertension (L. Bennett et al., 1981).

Crystal and Molecular Structures

Investigations into the crystal and molecular structures of closely related compounds provide insights into their chemical behavior and properties. For example, the study of benzyl-(2-chloro-6-methylpyrimidin-4-yl)amine and its isomeric forms revealed conformational differences and the importance of hydrogen-bonding interactions (L. Odell et al., 2007).

Electrochemical Synthesis

An electrochemical synthesis approach was developed for creating 4-amino-6-arylpyrimidines from 4-amino-6-chloropyrimidines and aryl halides, showcasing an innovative method for assembling pyrimidine-based compounds under mild conditions (S. Sengmany et al., 2011).

Safety and Hazards

The safety data sheet for 4-Chloro-6-cyclopropylpyrimidin-2-amine indicates that it is classified under GHS05 and GHS07, suggesting that it may cause harm if swallowed, cause skin irritation, cause serious eye damage, and may cause respiratory irritation .

Future Directions

The future directions for the research and application of 4-Chloro-6-cyclopropylpyrimidin-2-amine and related compounds could involve enhancing diagnostic accuracy and computational efficiency, integrating spatial and temporal data in predictive models, and exploring their potential in various sectors . Additionally, the development of new synthesis platforms for rapid cancer drug synthesis and testing could also be a promising direction .

properties

IUPAC Name

4-chloro-6-cyclopropylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN3/c8-6-3-5(4-1-2-4)10-7(9)11-6/h3-4H,1-2H2,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXBBHTZHROZBCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NC(=N2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901280486
Record name 4-Chloro-6-cyclopropyl-2-pyrimidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901280486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-6-cyclopropylpyrimidin-2-amine

CAS RN

21573-09-1
Record name 4-Chloro-6-cyclopropyl-2-pyrimidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21573-09-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-6-cyclopropyl-2-pyrimidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901280486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-6-cyclopropylpyrimidin-2-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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